5-Aminopyridine-3-sulfonyl fluoride
Description
Evolution of Sulfur(VI) Fluoride (B91410) Chemistry in Modern Synthesis
The chemistry of organic compounds containing the sulfur(VI) fluoride (S(VI)-F) moiety has undergone a remarkable evolution. Initially explored in the early 20th century for applications like dyes and pesticides, sulfonyl fluorides (R-SO₂F) were noted for a unique combination of properties: they are hydrolytically stable and resistant to common redox conditions, yet the sulfur atom remains reactive toward nucleophiles under specific conditions. nih.govresearchgate.net
A significant resurgence in interest occurred in the 1960s with their use as chemical probes and protease inhibitors. nih.gov However, the modern era of S(VI)-F chemistry was truly ignited in 2014 by K. B. Sharpless and coworkers with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govbohrium.com Positioned as a next-generation "click chemistry," SuFEx describes a set of modular, reliable reactions for assembling functional molecules. nih.govbohrium.com
The core of SuFEx lies in the exceptional stability of the S-F bond, which remains inert under most synthetic conditions but can be "clicked" into action with specific reagents or in enabling environments, such as on a protein surface. This allows for the selective formation of strong covalent bonds (e.g., sulfonates, sulfonamides) from sulfonyl fluorides and fluorosulfates. nih.gov The development of accelerated SuFEx protocols has further enhanced the speed and efficiency of these couplings, broadening their applicability in organic synthesis, drug discovery, and chemical biology. nih.gov
Significance of Pyridine-Based Scaffolds in Chemical Research
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in chemical and pharmaceutical research. kuleuven.beresearchgate.netclaremont.edu As an isostere of benzene, its inclusion in a molecule can impart favorable properties such as improved water solubility and the ability to form hydrogen bonds, which are crucial for biological interactions. researchgate.netresearchgate.net Consequently, the pyridine moiety is a core component in thousands of existing drug molecules, natural products like alkaloids and vitamins, and functional materials. claremont.eduresearchgate.netacs.org
The electronic nature of the pyridine ring, with its electron-deficient character, influences its reactivity. It is generally more prone to nucleophilic substitution (at the C-2 and C-4 positions) than electrophilic substitution (which occurs at the C-3 position under harsh conditions). researchgate.net Modern synthetic methods, including transition-metal-catalyzed C-H functionalization, have provided sophisticated tools to modify the pyridine scaffold at various positions, enabling the creation of diverse and complex molecular architectures. acs.orgnih.gov The functionalization of pyridines remains a key goal for accessing novel compounds in agrochemicals, pharmaceuticals, and materials science. acs.orgresearchgate.net
Positioning of 5-Aminopyridine-3-sulfonyl Fluoride within Current Academic Landscapes
This compound emerges as a molecule of significant interest by combining the key features of both SuFEx chemistry and pyridine-based scaffolds. While extensive research dedicated solely to this specific isomer is still developing, its potential can be inferred from studies on related structures and the inherent reactivity of its constituent functional groups.
The compound possesses two key reactive sites: the electrophilic sulfonyl fluoride group at the 3-position and the nucleophilic amino group at the 5-position. This bifunctionality makes it a valuable building block. The sulfonyl fluoride moiety positions it as a classic SuFEx hub, capable of reacting with a wide range of nucleophiles (alcohols, amines, thiols) to form stable sulfonates, sulfonamides, and thiosulfonates, respectively. Research has shown that aminopyridines can be challenging substrates for SuFEx reactions, but methods using activators like calcium triflimide have been developed to facilitate the coupling of amines with sulfonyl fluorides to form sulfonamides. researchgate.netacs.org
Furthermore, the aryl sulfonyl fluoride motif, particularly on a pyridine ring, is increasingly being explored for the development of "beyond-cysteine" covalent inhibitors. These electrophilic "warheads" can form covalent bonds with nucleophilic amino acid residues like tyrosine, serine, or lysine (B10760008) within protein binding sites, offering a powerful strategy for drug discovery. kuleuven.be The this compound structure could serve as a fragment in screening libraries designed to identify new covalent ligands for challenging therapeutic targets. nih.gov The amino group provides a handle for further synthetic elaboration, allowing for the construction of more complex molecules designed to bind specifically to a target protein.
The synthesis of such functionalized pyridyl sulfonyl fluorides can be approached through various modern synthetic routes, including palladium-catalyzed processes that install the sulfonyl group onto a pre-functionalized pyridine ring.
Below is a data table summarizing key properties of the parent pyridine-3-sulfonyl fluoride, providing context for the featured compound.
| Property | Value |
| IUPAC Name | pyridine-3-sulfonyl fluoride |
| Molecular Formula | C₅H₄FNO₂S |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 1373307-61-9 |
| Canonical SMILES | C1=CC(=CN=C1)S(=O)(=O)F |
Data sourced from PubChem CID 56629965.
Structure
3D Structure
Properties
IUPAC Name |
5-aminopyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFSNLCPWPSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 5 Aminopyridine 3 Sulfonyl Fluoride Derivatives
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
SuFEx chemistry revolves around the reliable and selective formation of bonds through the exchange of the fluoride atom on a sulfur(VI) center. researchgate.net This area of chemistry has found broad applications due to the advantageous balance between the stability and reactivity of the sulfonyl fluoride group. researchgate.netsigmaaldrich.com The reactivity of the S(VI)-F bond can be modulated, allowing for controlled reactions with a variety of nucleophiles. researchgate.net
Mechanistic Understanding of S(VI)–F Bond Activation
The activation of the highly stable S(VI)–F bond is a critical aspect of SuFEx chemistry. Mechanistically, this can be achieved through several pathways. One common strategy involves the use of a base catalyst that can activate the sulfonyl fluoride by reversible addition, forming a more reactive intermediate species. nih.gov Computational studies have indicated that for reactions with amine nucleophiles, a concerted deprotonation of the amine by a complementary base significantly lowers the activation barrier for the SuFEx reaction by increasing the nucleophilicity of the amine. acs.org
Another approach involves Lewis acid catalysis. For instance, calcium bistriflimide [Ca(NTf2)2] has been shown to activate sulfonyl fluorides. acs.org Mechanistic investigations suggest a two-point contact between the calcium catalyst and the substrate, which activates the sulfur(VI) center and stabilizes the transition state. researchgate.net The reaction is believed to proceed through either an SN2 or an addition-elimination pathway. chemrxiv.org The formation of highly stable anions, such as the bifluoride ion ([FHF]−), can also drive the reaction by trapping the displaced fluoride. acs.org Furthermore, the superacidic surfaces of microdroplets have been suggested to assist in SuFEx reactions by protonating the fluorine atom, thereby creating a better leaving group without the need for a catalyst. nih.gov
Nucleophilic Exchange Reactions
The sulfonyl fluoride group of 5-Aminopyridine-3-sulfonyl fluoride and related compounds can undergo nucleophilic substitution with a range of nucleophiles. smolecule.com The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed.
The reaction of sulfonyl fluorides with amines to form sulfonamides is a cornerstone of SuFEx chemistry. researchgate.net While sulfonyl fluorides are generally stable, their reaction with amines can be facilitated under specific conditions. sigmaaldrich.com For instance, the use of a base is often crucial to deprotonate the amine, thereby increasing its nucleophilicity and promoting the reaction. researchgate.net Catalytic systems, such as the combination of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive, have proven effective for the amidation of sulfonyl fluorides, even with sterically hindered amines. chemrxiv.orgnih.gov The silicon additive is proposed to act as a fluoride trap. acs.org Lewis acids like Ca(NTf2)2 have also been successfully employed to activate sulfonyl fluorides for reaction with a wide array of primary and secondary aliphatic and aromatic amines, including aminopyridines. researchgate.netacs.orgtheballlab.com
The reaction of sulfonyl fluorides with phenols to form sulfonate esters is another important transformation within SuFEx chemistry. The activation of the sulfonyl fluoride is often necessary to achieve this conversion. Intramolecular non-covalent interactions have been shown to "switch on" the reactivity of less reactive alkyl sulfonyl fluorides, making them more susceptible to reaction with phenols. chemrxiv.org For example, the reaction of ethene sulfonyl fluoride with a heterocycle can activate the sulfonyl fluoride group for a subsequent SuFEx reaction with a phenol (B47542). chemrxiv.org Catalytic systems involving silicon-based reagents can facilitate the reaction of sulfonyl fluorides with phenols, where the silicon reagent activates the S-F bond for exchange. thieme-connect.com
Sulfonyl fluorides can also react with sulfur-centered nucleophiles, such as thiols. An electrochemical method has been developed for the oxidative coupling of thiols and potassium fluoride to synthesize sulfonyl fluorides. nih.gov This method is compatible with a variety of structurally and electronically distinct thiols. nih.gov Furthermore, intramolecular chalcogen bonding has been shown to activate alkyl sulfonyl fluorides for reaction with various nucleophiles, including thiols, through a thiol-ene reaction with ethenesulfonyl fluoride. researchgate.net
Catalytic Enhancements in SuFEx Reactions
The development of catalytic systems has significantly broadened the scope and efficiency of SuFEx reactions. Nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) have been shown to be highly effective in activating the S(VI)-F bond for amidation reactions. chemrxiv.org Mechanistic studies suggest that HOBt acts as a nucleophilic catalyst, and the presence of a silicon additive is crucial for trapping the generated fluoride ion, thus promoting the formation of the key intermediate. acs.orgchemrxiv.org
Lewis acids, particularly Ca(NTf2)2, have emerged as powerful catalysts for activating sulfonyl fluorides toward reaction with amines. acs.orgthieme-connect.com The catalytic activity is attributed to the interaction of the divalent cation with the sulfonyl oxygens or the fluorine atom. acs.org The combination of Ca(NTf2)2 and DABCO has been shown to increase reaction rates at lower temperatures. thieme-connect.com Furthermore, N-heterocyclic carbenes (NHCs) have been reported as catalysts for SuFEx reactions, functioning as carbon-centered Brønsted bases that activate substrates through hydrogen bonding. researchgate.net
Influence of Reaction Conditions (e.g., Solvent, Temperature)
The efficiency of the Lewis acid-catalyzed sulfonamide formation is highly dependent on the reaction conditions, including the choice of solvent and the temperature. Extensive screening of solvents has shown that sterically hindered alcoholic solvents like tert-amyl alcohol and tert-butanol (B103910) provide the highest yields. claremont.edu Polar aprotic solvents such as acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) were found to be less effective, leading to a significant drop in conversion. acs.orgclaremont.edu
Temperature also plays a critical role. The standard reaction temperature for the Ca(NTf₂)₂-mediated coupling of sulfonyl fluorides with amines is typically around 60°C. nih.govacs.org While some highly reactive combinations may proceed at lower temperatures, this elevated temperature is generally required to achieve good yields within a reasonable timeframe.
Table 2: Influence of Solvent on Ca(NTf₂)₂-Mediated Sulfonamide Synthesis
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | t-amylOH | 92 |
| 2 | t-BuOH | 89 |
| 3 | i-PrOH | 65 |
| 4 | EtOH | 58 |
| 5 | MeCN | <10 |
| 6 | DMF | <10 |
| 7 | Toluene | 68 |
Reaction conditions: Benzenesulfonyl fluoride (1 equiv), aniline (B41778) (2 equiv), Ca(NTf₂)₂ (1 equiv), solvent, 60 °C, 24 h. Data adapted from a study on related sulfonyl fluorides. acs.orgclaremont.edu
Carbon-Carbon Bond Forming Transformations
Beyond serving as a precursor for sulfonamides, the sulfonyl fluoride group can be utilized in carbon-carbon bond-forming reactions, a testament to its versatility in organic synthesis.
Cross-Coupling Reactions (e.g., Suzuki–Miyaura Coupling)
Aryl sulfonyl fluorides have been successfully employed as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govrsc.orgresearchgate.net This transformation allows for the formation of a new carbon-carbon bond at the position of the sulfonyl fluoride group, effectively using it as a leaving group. Given its structure as a heteroaryl sulfonyl fluoride, this compound is expected to undergo similar reactivity.
The typical catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Activation of the Sulfonyl Fluoride Group for C-S Bond Cleavage
The key step in the Suzuki-Miyaura coupling of a sulfonyl fluoride is the activation of the carbon-sulfur bond for cleavage. This is achieved through the oxidative addition of the aryl sulfonyl fluoride to a low-valent palladium(0) catalyst. nih.gov Computational studies have shown that the insertion of the palladium center into the C-S bond is energetically more favorable than insertion into the S-F bond. rsc.org This selective activation is crucial for the desired cross-coupling to occur, leading to a palladium(II) intermediate.
Mechanistic Investigations of Oxidative Addition
Mechanistic experiments and Density Functional Theory (DFT) calculations have provided insight into the oxidative addition step. nih.gov For a generic aryl sulfonyl fluoride, the reaction is proposed to proceed via the formation of a Pd(0)-phosphine complex, which then undergoes oxidative addition to the C(aryl)-S bond of the sulfonyl fluoride. This forms an arylpalladium(II) fluoride intermediate after the extrusion of sulfur dioxide. This intermediate then enters the subsequent steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation with a boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov
Cycloaddition Reactions (e.g., [3+2] Annulations)
While direct participation of this compound in cycloaddition reactions is not prominently reported, related compounds demonstrate the feasibility of such transformations. For instance, N-aminopyridines can undergo [3+2] cycloaddition reactions with vinyl sulfonyl fluorides to construct pyrazolo[1,5-a]pyridinyl sulfonyl fluorides. nih.gov In this case, the N-aminopyridine acts as a 1,3-dipole precursor.
This suggests that the pyridine (B92270) core of this compound, specifically the nitrogen of the amino group after transformation into a suitable reactive intermediate, could potentially participate in cycloaddition reactions. The sulfonyl fluoride group would be retained in the product, making it available for further functionalization. The reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride, for example, proceeds under mild conditions and shows broad substrate specificity, yielding a variety of fused heterocyclic sulfonyl fluorides. nih.gov This underscores the potential for developing novel synthetic routes based on the cycloaddition reactivity of aminopyridine derivatives.
Radical Chemistry and Functionalization
Recent advancements in synthetic chemistry have highlighted the utility of sulfonyl fluorides in radical processes. The generation of fluorosulfonyl radicals (•SO2F) has paved the way for novel functionalization strategies, particularly for the difunctionalization of unsaturated systems.
The fluorosulfonyl radical (•SO2F) is a highly reactive intermediate that can be generated from various precursors under mild conditions. researchgate.netnih.gov While direct generation from inert SO2F2 gas is challenging due to the high bond dissociation energy of the S(VI)-F bond, alternative methods have been developed. researchgate.net One effective strategy involves the use of redox-active reagents that can release the •SO2F radical via a single-electron transfer (SET) process under photocatalytic conditions. researchgate.net For instance, air-stable imidazolium (B1220033) fluorosulfonate reagents have been designed to serve as effective •SO2F reservoirs. researchgate.net
Another approach utilizes alkynyl sulfonyl fluorides as bifunctional reagents that act as both •SO2F radical precursors and radical trapping agents. d-nb.info Initiation with a radical initiator like azobisisobutyronitrile (AIBN) can trigger the fragmentation of the alkynyl sulfonyl fluoride, releasing the •SO2F radical. d-nb.infonih.gov This radical can then be trapped by various unsaturated systems, leading to the formation of new carbon-sulfur bonds. d-nb.info
A significant application of fluorosulfonyl radical chemistry is the 1,2-difunctionalization of unactivated alkenes. d-nb.infonih.gov This process typically involves the initial addition of the photochemically or thermally generated •SO2F radical to an alkene. The resulting carbon-centered radical intermediate is then trapped by another reagent, leading to the simultaneous introduction of two different functional groups across the double bond. researchgate.net
This methodology has been successfully employed in the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. d-nb.infonih.gov In this transformation, alkynyl sulfonyl fluorides serve as the source of both the fluorosulfonyl radical and the alkynyl trapping moiety. The reaction proceeds without the need for a transition-metal catalyst and demonstrates high atom economy. d-nb.infonih.gov The resulting β-alkynyl-fluorosulfonylalkanes are versatile products that can be further modified using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. d-nb.info
The reaction tolerates a broad range of functional groups and can be used to create sterically congested quaternary carbon centers. d-nb.infonih.gov
Table 1: Examples of Radical 1,2-Difunctionalization of Unactivated Alkenes with Alkynyl Sulfonyl Fluorides d-nb.info
| Alkene Substrate | Alkynyl Sulfonyl Fluoride Reagent | Product | Yield (%) |
| 1-Octene | (Phenylethynyl)sulfonyl fluoride | 2-(2-phenylethynyl)octane-1-sulfonyl fluoride | 75% |
| Cyclohexene | (Phenylethynyl)sulfonyl fluoride | 2-(2-phenylethynyl)cyclohexane-1-sulfonyl fluoride | 82% |
| α-Methylstyrene | (Phenylethynyl)sulfonyl fluoride | 2-phenyl-2-(2-phenylethynyl)propane-1-sulfonyl fluoride | 65% |
| Methyl acrylate | (Phenylethynyl)sulfonyl fluoride | Methyl 2-((fluorosulfonyl)methyl)-4-phenylbut-3-ynoate | 58% |
This table presents representative data on the difunctionalization of alkenes, a reaction type applicable to derivatives of this compound.
Regioselectivity and Chemoselectivity in Pyridine Ring Modifications
The modification of the pyridine ring in this compound is governed by the directing effects of its substituents. The electron-donating amino group and the electron-withdrawing sulfonyl fluoride group exert significant influence on the regioselectivity of electrophilic and nucleophilic attacks, while their differential reactivity allows for chemoselective transformations.
The direct fluorination of pyridine rings is a challenging transformation. However, the presence of an activating amino group can facilitate electrophilic fluorination with high regioselectivity. exlibrisgroup.comacs.orgnih.gov In studies on 2-aminopyridine (B139424) derivatives, electrophilic fluorinating agents like Selectfluor have been used to introduce a fluorine atom onto the pyridine ring. The amino group strongly activates the ring towards electrophilic attack, directing the fluorination primarily to the positions ortho and para to it. acs.org
For a substrate like this compound, the amino group at C5 would activate the C2, C4, and C6 positions. However, the regiochemical outcome is also influenced by the deactivating effect of the sulfonyl fluoride group at C3 and the pyridine nitrogen itself. Mechanistic proposals suggest that the reaction may proceed through a radical cation intermediate. acs.org The precise site of fluorination on the this compound ring would depend on the interplay of these electronic and steric factors, but selective fluorination adjacent to the ring nitrogen (at C2 or C6) is a plausible outcome based on general principles of aminopyridine reactivity. acs.orgunimi.it
Table 2: Regioselective Fluorination of Substituted 2-Aminopyridines with Selectfluor acs.org
| Substrate | Position of Fluorination | Product | Yield (%) |
| 4-Phenyl-2-aminopyridine | C3 and C5 | 3-Fluoro-4-phenyl-2-aminopyridine and 5-Fluoro-4-phenyl-2-aminopyridine | 40% (3-F), 32% (5-F) |
| 4-Methyl-2-aminopyridine | C3 and C5 | 3-Fluoro-4-methyl-2-aminopyridine and 5-Fluoro-4-methyl-2-aminopyridine | 35% (3-F), 28% (5-F) |
| 2-Aminopyridine | C3 and C5 | 3-Fluoro-2-aminopyridine and 5-Fluoro-2-aminopyridine | 45% (3-F), 30% (5-F) |
This table illustrates the principle of regioselective fluorination on aminopyridine scaffolds, which is relevant to the potential modification of the this compound ring.
A key aspect of the chemistry of this compound is the differential reactivity of the amino and sulfonyl fluoride groups, which enables chemoselective functionalization. The sulfonyl fluoride moiety is known for its remarkable stability and resistance to hydrolysis, reduction, and many common nucleophilic and cross-coupling conditions. bohrium.comenamine.net This robustness allows for chemical modifications at other parts of the molecule, such as the amino group or the pyridine ring, while leaving the sulfonyl fluoride group intact. bohrium.comresearchgate.net
For example, the amino group can undergo reactions like acylation or alkylation without affecting the sulfonyl fluoride. Conversely, the reactivity of the sulfonyl fluoride group can be "unlocked" under specific activating conditions. Lewis acids, such as calcium triflimide (Ca(NTf2)2), have been shown to activate sulfonyl fluorides towards nucleophilic attack by amines to form sulfonamides. acs.org This strategy of latent reactivity allows for sequential functionalization; a synthetic sequence could first exploit the stability of the sulfonyl fluoride during modifications at the amino group, and then activate the sulfonyl fluoride for a subsequent coupling reaction. acs.org This differential reactivity is a cornerstone of its utility as a building block in medicinal chemistry and chemical biology.
Applications and Research Utility of 5 Aminopyridine 3 Sulfonyl Fluoride in Advanced Chemical Research
Role as a "Click Chemistry" Reagent (SuFEx)
5-Aminopyridine-3-sulfonyl fluoride (B91410) is a prime example of a reagent used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of reactions that has been accepted as a second-generation "click chemistry". nih.gov Developed by Nobel laureate K. Barry Sharpless and colleagues, SuFEx reactions are characterized by their high efficiency, reliability, and specificity. dntb.gov.ua The core of SuFEx is the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silylated phenol (B47542) or an alcohol, to form a stable sulfonate (R-SO₂-OR') or sulfonamide (R-SO₂-NR'R'') linkage. nih.govacs.org
The sulfonyl fluoride group is exceptionally stable under a wide range of conditions, including in aqueous environments and harsh reaction conditions, yet it reacts rapidly and selectively with specific nucleophiles when activated by a suitable catalyst or under appropriate conditions. nih.govsigmaaldrich.comnih.gov This balance of stability and latent reactivity is a key feature of click chemistry, allowing the sulfonyl fluoride group to remain "invisible" until its specific reaction is desired. nih.gov The 5-Aminopyridine-3-sulfonyl fluoride molecule leverages this SuFEx reactivity, using its -SO₂F group as a reliable "connecting" handle.
The structure of this compound makes it an ideal building block for the modular synthesis of complex molecules. Modular synthesis involves assembling larger structures from pre-functionalized, well-defined smaller units (modules). The compound offers two distinct reactive sites: the sulfonyl fluoride group for SuFEx coupling and the amino group, which can be used for traditional amide bond formation or other amine-specific reactions.
This orthogonality allows for a stepwise and controlled construction of intricate chemical architectures. For instance, the amino group can be functionalized first, creating a more complex module. This new module, now bearing the intact sulfonyl fluoride "warhead," can then be "clicked" onto another molecule containing a suitable nucleophile (like a phenol or an amine) via the SuFEx reaction. dntb.gov.uaacs.org This strategy enables the rapid generation of diverse libraries of compounds from a common scaffold, a technique highly valuable in drug discovery and materials science. d-nb.info The robust nature of the sulfonyl fluoride group ensures it withstands various synthetic transformations performed on other parts of the molecule before its intended use in a final SuFEx coupling step. acs.org
Bioconjugation is the process of linking molecules to biomolecules such as proteins or nucleic acids. The chemoselective reactivity and stability of the sulfonyl fluoride group in aqueous, physiological conditions make this compound a powerful tool for this purpose. nih.govnih.gov SuFEx chemistry provides a robust method for creating stable covalent bonds between a synthetic molecule and a biological target. nih.gov
Sulfonyl fluorides are highly effective for modifying proteins by reacting with nucleophilic amino acid residues on the protein surface. nih.gov While classically known to react with serine residues in the active sites of proteases, they have been shown to target a broader range of residues, including lysine (B10760008), tyrosine, threonine, and histidine, depending on the local protein microenvironment. nih.govrsc.org
The reaction of this compound with the ε-amino group of a lysine residue results in a highly stable sulfonamide linkage. nih.govbohrium.com Similarly, reaction with a tyrosine residue's hydroxyl group forms a stable sulfonate ester. nih.gov This reactivity allows for the covalent attachment of the aminopyridine moiety to a protein. By first attaching a reporter molecule (like a fluorophore or a biotin (B1667282) tag) to the amino group of this compound, the resulting conjugate can be used to label proteins for detection, imaging, or purification. This strategy has been pivotal in developing activity-based protein profiling (ABPP) probes. researchgate.net
Table 1: Protein Modification Reactions with this compound
| Target Amino Acid | Nucleophilic Group | Resulting Covalent Linkage | Application |
| Lysine | Epsilon-amino group (-NH₂) | Sulfonamide (-SO₂-NH-) | Protein Labeling, Cross-linking |
| Tyrosine | Phenolic hydroxyl group (-OH) | Sulfonate Ester (-SO₂-O-) | Target Occupancy Probes |
| Serine | Hydroxyl group (-OH) | Sulfonate Ester (-SO₂-O-) | Enzyme Inhibition, Activity-Based Probing |
| Threonine | Hydroxyl group (-OH) | Sulfonate Ester (-SO₂-O-) | Covalent Inhibition |
The sulfonyl fluoride functional group is considered a "privileged warhead" in chemical biology. nih.govrsc.org This term refers to a reactive group that possesses an ideal balance of stability and reactivity to function effectively in a complex biological milieu. rsc.org this compound can be incorporated into more complex molecules designed as reactive probes to study enzyme function, map binding sites, or identify new drug targets. nih.govresearchgate.net
These probes work by covalently binding to their target protein, allowing for its identification and characterization from complex biological samples like cell lysates. researchgate.net For example, a probe based on an inhibitor scaffold but containing the this compound "warhead" can be designed. The inhibitor part of the molecule provides binding affinity and selectivity for a specific protein target, while the sulfonyl fluoride group ensures a permanent covalent linkage. The pyridine (B92270) and amino groups can be further modified with reporter tags (e.g., an alkyne or azide (B81097) for subsequent bioorthogonal "click" reactions) to facilitate the detection and isolation of the probe-protein complex. nih.govresearchgate.net
The principles of SuFEx click chemistry extend beyond biology into materials science, where the formation of robust, stable linkages is crucial for creating novel polymers and functional materials. nih.gov The predictable and efficient nature of the SuFEx reaction allows for the precise construction of macromolecular structures.
This compound can serve as a valuable monomer or chain-functionalizing agent in polymer synthesis. Its bifunctional nature—a SuFEx-active sulfonyl fluoride and a reactive amino group—allows it to be incorporated into polymer backbones or used as a pendant group to impart specific properties.
For instance, in the synthesis of polysulfonates, a bis-phenol monomer can be reacted with a bis-sulfonyl fluoride. By incorporating this compound into the polymerization mixture, its sulfonyl fluoride group can react with a phenol group on the growing polymer chain, effectively incorporating the aminopyridine unit as a pendant group. Alternatively, the amino group could be pre-reacted to link two sulfonyl fluoride molecules together, creating a new monomer for polymerization. The resulting polymers containing these pyridine units may exhibit unique properties, such as altered solubility, thermal stability, or the ability to coordinate with metals.
Applications in Materials Science
Surface Functionalization Techniques
The modification of material surfaces with thin molecular layers is a powerful method to control surface properties such as wettability, biocompatibility, and chemical reactivity. The sulfonyl fluoride moiety is particularly well-suited for surface functionalization due to its unique reactivity profile.
Sulfur(VI) fluoride exchange (SuFEx) chemistry has emerged as a robust "click" reaction for connecting molecular building blocks. acs.org This type of reaction is highly sought after for surface chemistry, where reaction conditions are often limited (e.g., in ultra-high vacuum environments) and the need for simple, efficient, one-step transformations is paramount. acs.org The sulfonyl fluoride group can react with suitable nucleophiles, such as primary amines, to form stable sulfonamide linkages on a surface. acs.org
While specific studies detailing the use of this compound for surface functionalization are not prevalent, the principles of SuFEx chemistry strongly support its potential in this area. acs.org The compound could be used to introduce aminopyridine functionalities onto a variety of substrates, enabling further chemical transformations or imparting specific binding properties to the surface. The stability of the sulfonyl fluoride group allows for its incorporation into more complex molecules designed for surface attachment. nih.gov
Contributions to Medicinal Chemistry Research
The sulfonyl fluoride functional group has become a "privileged warhead" in medicinal chemistry and chemical biology. nih.govrsc.orgnih.gov It offers a desirable balance of stability in aqueous biological environments and sufficient reactivity to form covalent bonds with specific nucleophilic amino acid residues in proteins, including serine, threonine, lysine, tyrosine, and histidine. nih.govnih.gov This reactivity makes compounds like this compound valuable tools for developing targeted covalent inhibitors and chemical probes. nih.gov
The aminopyridine portion of the molecule serves as a versatile scaffold, a common structural motif in many biologically active compounds. For instance, 3,5-diaryl-2-aminopyridines have been identified as a class of orally active antimalarial agents from phenotypic screens. ulisboa.pt This highlights the utility of the aminopyridine core in directing the molecule to biologically relevant targets.
Scaffold Derivatization and Late-Stage Functionalization
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the rapid generation of analogues from a complex molecular scaffold to optimize biological activity and pharmacokinetic properties. The chemical stability of the sulfonyl fluoride group makes it an excellent handle for LSF. nih.gov Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are more stable for storage and handling and show greater selectivity toward competing nucleophiles. nih.gov
The 5-amino group on the pyridine ring of this compound can be readily modified, allowing for the attachment of various fragments to build molecular complexity. Subsequently, the sulfonyl fluoride can be used as a reactive handle to form sulfonamides or other derivatives. For example, methods using Lewis acids like calcium triflimide [Ca(NTf₂)₂] can activate the sulfonyl fluoride for reaction with a wide array of amines to form the corresponding sulfonamides under mild conditions. nih.govthieme-connect.com This approach allows for the modular construction of compound libraries based on the aminopyridine scaffold.
Design and Discovery of Covalent Inhibitors
Covalent inhibitors offer distinct therapeutic advantages, including increased potency, prolonged duration of action, and the ability to target proteins that have been considered "undruggable" by traditional reversible inhibitors. nih.gov The sulfonyl fluoride moiety is an effective electrophilic "warhead" for creating such inhibitors. nih.gov It can covalently modify not only the highly nucleophilic cysteine but also other less reactive residues like lysine, tyrosine, and serine, significantly expanding the scope of targetable amino acids within a protein's binding site. nih.govnih.gov
The design of covalent inhibitors using a sulfonyl fluoride warhead involves incorporating it into a scaffold that directs the molecule to the protein of interest. nih.gov The aminopyridine core of this compound can serve as such a scaffold. By elaborating on the amino group or the pyridine ring, medicinal chemists can design molecules that bind non-covalently to a target protein, positioning the sulfonyl fluoride group in close proximity to a nucleophilic amino acid residue to facilitate a covalent reaction. This strategy has been successfully applied to develop covalent inhibitors for various targets, including proteases and kinases. nih.gov
Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads
| Amino Acid | Side Chain Nucleophile | Reactivity Context | References |
|---|---|---|---|
| Serine | Hydroxyl (-OH) | Often found in the catalytic triad (B1167595) of hydrolases (e.g., proteases). | nih.govnih.govnih.gov |
| Threonine | Hydroxyl (-OH) | Context-specific reactivity, often enhanced by the local protein microenvironment. | nih.govnih.govnih.gov |
| Tyrosine | Phenolic Hydroxyl (-OH) | Can be targeted in specific binding pockets. | nih.govnih.govnih.gov |
| Lysine | Amine (-NH₂) | Can be targeted by sulfonyl fluorides, providing an alternative to cysteine. | nih.govnih.govnih.gov |
| Histidine | Imidazole Ring | Reactivity is context-dependent and has been identified in screening efforts. | nih.govnih.govnih.gov |
| Cysteine | Thiol (-SH) | Although a common target for other warheads, it can also react with sulfonyl fluorides. | nih.govnih.gov |
Development of Chemical Biology Tools
Beyond direct therapeutic applications, this compound and related structures are instrumental in developing chemical biology tools to explore complex biological systems. nih.govnih.gov These tools are designed to identify protein targets, validate drug mechanisms of action, and map protein-protein interactions. rsc.orgnih.gov
Target Identification and Validation Probes
A major challenge in drug discovery, particularly in phenotypic screening, is identifying the specific protein target responsible for a compound's observed effect. Activity-based protein profiling (ABPP) utilizes reactive chemical probes to covalently label active enzymes in complex biological samples. Sulfonyl fluorides are excellent warheads for these probes. researchgate.net
A probe based on the this compound scaffold could be synthesized by attaching a reporter tag (like a fluorophore or a biotin handle for enrichment) via the 5-amino group. This "clickable" probe can then be used to treat cells or cell lysates. nih.gov Covalent modification of the target protein by the sulfonyl fluoride allows for subsequent detection via the reporter tag, enabling target identification by techniques like mass spectrometry. researchgate.net Such probes are crucial for quantifying drug-target engagement in living cells, providing a deeper understanding of a compound's molecular pharmacology. nih.gov
Proximity-Induced Chemical Transformations in Biological Contexts
Proximity-induced chemistry leverages the high effective concentration achieved when two reactive moieties are brought close to each other by a binding event. This principle can be used to create highly specific chemical transformations within a biological context.
The sulfonyl fluoride group is an ideal reactive partner for such applications. nih.gov A molecule containing a sulfonyl fluoride can be designed to bind to a specific protein. If a nucleophilic amino acid residue on a neighboring, interacting protein is brought into close proximity, a covalent cross-link can be formed. nih.govresearchgate.net This strategy can be used to map protein-protein interactions or to create stabilized protein complexes for structural studies. The key is that the sulfonyl fluoride is relatively inert until the binding event places it in an optimal position for reaction, a process enhanced by proximity. researchgate.netresearchgate.net
Versatile Building Blocks for Complex Chemical Architectures
The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic sulfonyl fluoride moiety, establishes it as a highly valuable and versatile building block in synthetic organic chemistry. This duality allows for its participation in a diverse array of chemical transformations, enabling the construction of complex molecular scaffolds. The sulfonyl fluoride group, known for its distinct stability and selective reactivity, provides a robust handle for covalent modifications, while the aminopyridine core serves as a foundational element for building larger, functionalized systems. nsf.govresearchgate.net Its utility is particularly evident in its capacity to serve as a precursor for a wide range of derivatives with potential applications in medicinal chemistry and materials science. nsf.gov
The sulfonyl fluoride group (–SO₂F) is an increasingly important precursor for the synthesis of sulfonamides, a structural motif present in approximately 30% of sulfur-containing pharmaceuticals. researchgate.net While sulfonyl fluorides are more stable and less reactive than their sulfonyl chloride counterparts, this reduced reactivity can be overcome with appropriate activation methods, making them valuable reagents in complex syntheses. acs.orgtheballlab.com
Methods for converting sulfonyl fluorides to sulfonamides often require strong bases, an excess of the amine, or elevated temperatures. acs.org However, recent advancements have introduced milder and more efficient protocols. One such method involves the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride for nucleophilic attack by an amine. acs.orgtheballlab.com This reaction proceeds in good to excellent yields with a wide variety of sulfonyl fluorides and amines, including heteroaromatic amines like 3-aminopyridine (B143674). acs.org The stability of the sulfonyl fluoride group under conditions typically used for other transformations allows for its strategic incorporation and subsequent conversion to a sulfonamide late in a synthetic sequence. acs.org
Another approach utilizes N-methylimidazole as a catalyst, base, and solvent to facilitate the reaction between sulfonyl fluorides and less nucleophilic anilines or aminopyridines, demonstrating excellent functional group tolerance. researchgate.net The reactivity of this compound's own amino group could be leveraged for intramolecular reactions or protected during intermolecular sulfonamide formation with other amines.
Table 1: Comparison of Reagents for Sulfonamide Synthesis from Sulfonyl Fluorides
| Reagent/Catalyst | Amine Scope | Conditions | Key Advantages |
|---|---|---|---|
| Calcium Triflimide [Ca(NTf₂)₂] | Broad (aliphatic, aryl, heteroaryl) | 60 °C, t-amylOH | Activates stable sulfonyl fluorides, good yields. acs.orgtheballlab.com |
| N-Methylimidazole | Less nucleophilic anilines, aminopyridines | Room Temperature | Acts as base, catalyst, and solvent; tolerates many functional groups. researchgate.net |
The N-aminopyridine scaffold is a key precursor for the synthesis of pyrazolo[1,5-a]pyridines, a class of fused heterocyclic compounds with significant interest in medicinal chemistry due to their activity as purine (B94841) analogues. d-nb.infoacs.org The synthesis is typically achieved through a [3+2] cycloaddition reaction, where the N-aminopyridine acts as a 1,3-dipole precursor that reacts with a two-atom component, such as an alkyne or a suitable alkene derivative. acs.orgnih.govresearchgate.net
For instance, a [3+2] cycloaddition between N-aminopyridines and 1-bromoethene-1-sulfonyl fluoride (BESF) has been shown to produce pyrazolo[1,5-a]pyridinyl sulfonyl fluorides in good yields (43-90%) under mild conditions. acs.orgnih.gov This reaction demonstrates broad substrate specificity and operational simplicity. nih.gov Similarly, TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds provides a highly regioselective route to multisubstituted pyrazolo[1,5-a]pyridines. acs.org
Given that this compound contains an aminopyridine core, it represents a potential substrate for these types of transformations. The amino group at the 5-position could first be converted to an N-aminopyridinium salt, which then serves as the reactive intermediate for the cycloaddition, leading to the formation of a pyrazolo[1,5-a]pyridine (B1195680) ring fused to the original pyridine core, while retaining the synthetically valuable sulfonyl fluoride group.
Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. sci-hub.se "Task-specific" ionic liquids (TSILs) are designed with specific functionalities to perform particular chemical tasks. nsf.gov The sulfonyl fluoride moiety has recently been incorporated into IL structures, combining the unique reactivity of the –SO₂F group with the advantageous properties of ILs, such as low vapor pressure and high thermal stability. nsf.govresearchgate.netnih.gov
Research has demonstrated the synthesis of a series of ILs featuring a sulfonyl fluoride motif, often paired with anions like hexafluorophosphate (B91526) (PF₆⁻). researchgate.netnih.gov These syntheses are modular and efficient, allowing for the creation of structurally diverse ILs. nsf.gov Notably, aminopyridines, such as 4-aminopyridine, have been used as the core scaffold for these sulfonyl fluoride-containing ILs. nih.gov The resulting materials are being explored for applications in electrochemistry, particularly as electrolytes in high-voltage lithium-metal batteries, due to the high electronegativity and anodic stability conferred by the SO₂F group. nih.govdntb.gov.ua
This compound is an ideal candidate for designing new TSILs. The pyridine nitrogen can be alkylated to form the cationic core of the IL, while the sulfonyl fluoride group provides the desired functionality. The amino group at the 5-position offers an additional site for further functionalization, potentially allowing for the creation of dual-functional ILs or for tuning the material's physical properties.
Emerging Applications in Radiochemistry and Bioorthogonal Chemistry
The unique combination of stability and latent reactivity makes the sulfonyl fluoride group a powerful tool in the specialized fields of radiochemistry and bioorthogonal chemistry. Its ability to remain inert under most physiological conditions but react selectively under specific triggers is a key design principle for advanced chemical probes and labeling agents. nsf.gov
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of probes labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F). The development of efficient and rapid methods for incorporating ¹⁸F into complex biomolecules is a major focus of radiochemistry. nih.govnih.gov
The sulfonyl fluoride group is an attractive target for late-stage ¹⁸F-labeling. Nucleophilic substitution of a precursor, such as a sulfonyl chloride or a more activated derivative, with [¹⁸F]F⁻ is a common strategy. nih.gov Studies have shown that arylsulfonyl fluorides can be prepared from their corresponding sulfonyl chlorides in the presence of aqueous [¹⁸F]F⁻ at room temperature. nih.gov The use of pyridine in these reactions can simplify the purification process by selectively degrading the unreacted precursor without significantly impacting the radiolabeled product yield. nih.gov This highlights the compatibility of the pyridine scaffold with these radiolabeling conditions.
Given its structure, this compound could serve as a scaffold for developing PET probes. While the existing sulfonyl fluoride would not be the site of labeling, a precursor such as 5-aminopyridine-3-sulfonyl chloride could be synthesized and then subjected to ¹⁸F-fluorination to produce the ¹⁸F-labeled version of this compound. This radiolabeled building block could then be attached to a larger targeting molecule via its amino group for imaging specific biological targets.
Table 2: Overview of ¹⁸F-Radiolabelling Strategies Relevant to Sulfonyl Fluorides
| Strategy | Precursor | Conditions | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | Arylsulfonyl Chloride | [¹⁸F]F⁻/Cs₂CO₃(aq), room temp, tBuOH/H₂O | Allows for aqueous, room-temperature labeling. nih.gov |
| Activated Pyridinium Derivative | N-arylsulfonyl-4-dimethylaminopyridinium salt | [¹⁸F]F⁻, 100% aqueous Cs₂CO₃ | Efficient ¹⁸F incorporation in fully aqueous solutions. nih.gov |
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions rely on mutually reactive functional groups that are abiotic. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool in this area, earning the "click chemistry" designation due to its reliability, high yield, and specificity. nih.govsioc-journal.cn
The key design principle behind the use of sulfonyl fluorides in bioorthogonal chemistry is their remarkable balance of stability and reactivity. nsf.gov The S-F bond is exceptionally stable in aqueous physiological environments but can be selectively "activated" to react with specific nucleophiles, such as the side chains of tyrosine, serine, or lysine residues on proteins. nsf.govacs.org This "switch-on" reactivity is often mediated by the specific microenvironment of a protein's binding site, making sulfonyl fluorides excellent probes for activity-based protein profiling and as covalent inhibitors. nsf.govresearchgate.net
The pyridine-3-sulfonyl scaffold, present in this compound, has been successfully used to functionalize the 2'-hydroxyl groups of RNA in aqueous solutions, a testament to its suitable reactivity for biological applications. acs.org Therefore, this compound can be considered a bioorthogonal building block. The sulfonyl fluoride serves as the reactive "warhead" for covalent ligation, while the aminopyridine core can be used to attach reporter tags, drugs, or other molecules of interest for applications in chemical biology, drug target identification, and the development of covalent therapeutics.
Computational Chemistry and Theoretical Investigations of 5 Aminopyridine 3 Sulfonyl Fluoride
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 5-Aminopyridine-3-sulfonyl fluoride (B91410). Methods like Density Functional Theory (DFT) are employed to model the molecule's geometry, orbital energies, and charge distribution.
The molecular structure is characterized by a pyridine (B92270) ring substituted with an amino group at the 5-position and a sulfonyl fluoride group at the 3-position. The nitrogen atom in the pyridine ring and the amino group are electron-donating, influencing the aromatic system's electron density. Conversely, the sulfonyl fluoride group is a strong electron-withdrawing group. This electronic push-pull relationship significantly impacts the molecule's properties.
Key insights from quantum chemical studies, by analogy with similar compounds like diaminopyrimidine sulfonates, would involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For 5-Aminopyridine-3-sulfonyl fluoride, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would likely be centered on the electron-deficient sulfonyl fluoride moiety and the pyridine ring.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 4.2 D | Polarity and intermolecular interactions |
| NBO Charge on Amino N | ~ -0.9 e | Nucleophilicity of the amino group |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar molecules.
Mechanistic Elucidation via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations are a cornerstone for investigating reaction mechanisms, providing detailed energy profiles and transition state geometries. researchgate.netnih.gov For this compound, DFT could be used to explore its reactivity in various chemical transformations.
A key reaction of interest for sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. DFT calculations can model the reaction pathway of this compound with nucleophiles. The calculations would map the potential energy surface, identifying the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energy barriers, which govern the reaction rate. researchgate.net For instance, the reaction with a primary amine would proceed through a transition state where the amine nitrogen attacks the electrophilic sulfur center, leading to the displacement of the fluoride ion.
Furthermore, DFT can be used to study the influence of the aminopyridine core on the reactivity of the sulfonyl fluoride group. The electron-donating amino group might modulate the electrophilicity of the sulfur atom, potentially altering the reaction kinetics compared to a non-substituted pyridinesulfonyl fluoride. The calculations can also clarify the role of catalysts or reaction conditions, such as solvent effects, by including them in the theoretical model. nih.gov
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis of this compound involves identifying the stable conformations (rotational isomers or rotamers) and the energy barriers for interconversion. These studies are often performed using DFT methods. nih.gov
Rotation around the C3-S bond and the C5-N bond will lead to different spatial arrangements of the sulfonyl fluoride and amino groups relative to the pyridine ring. A potential energy surface scan, where the dihedral angles are systematically varied, can identify the lowest energy conformers.
Intramolecular interactions play a significant role in stabilizing certain conformations. In this compound, there is a possibility of intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom or the fluorine atom of the sulfonyl fluoride group. researchgate.net Although likely weak, such an interaction could influence the preferred geometry. NBO analysis can be used to quantify the strength of these intramolecular hydrogen bonds. The presence of such interactions can have implications for the molecule's crystal packing and its interactions with biological targets. nih.gov
Prediction of Reactivity and Selectivity Profiles
Computational chemistry offers tools to predict how and where a molecule will react. For this compound, this involves predicting its reactivity towards electrophiles and nucleophiles and the selectivity of these reactions.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP for this molecule would show negative potential (red/yellow) around the pyridine nitrogen and the amino group, indicating these are likely sites for electrophilic attack (e.g., protonation). Conversely, a positive potential (blue) would be expected around the sulfur atom of the sulfonyl fluoride group, highlighting its electrophilicity and susceptibility to nucleophilic attack.
Fukui functions, derived from conceptual DFT, can provide a more quantitative measure of local reactivity. These indices identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For electrophilic substitution on the pyridine ring, computational models can predict the most likely position of attack (C2, C4, or C6). The directing effects of the amino and sulfonyl fluoride groups are crucial here; the activating amino group and the deactivating sulfonyl fluoride group will compete to determine the regioselectivity of reactions like nitration or halogenation. Studies on the fluorination of substituted pyridines have shown that electronic effects and the basicity of the pyridine nitrogen can strongly direct site selectivity. acs.org
In Silico Design of Novel Derivatives and Analogs
A significant advantage of computational chemistry is its application in the in silico design of new molecules with tailored properties. nih.govmdpi.comrsc.org Starting with the this compound scaffold, new derivatives can be designed and their properties evaluated computationally before any synthetic work is undertaken.
This process, often part of a drug discovery or materials science project, involves making systematic modifications to the parent structure and calculating the properties of the resulting analogs. For example, one could explore:
Substitution on the amino group: Introducing different alkyl or aryl groups on the amino nitrogen to modulate solubility, steric hindrance, and electronic properties.
Modification of the pyridine ring: Adding other substituents to the ring to fine-tune the electronic properties and biological activity. researchgate.net
Replacement of the sulfonyl fluoride: While the sulfonyl fluoride is a key reactive handle, it could be replaced with other functional groups like sulfonamides or sulfones to create analogs with different reactivity profiles.
For each designed analog, quantum chemical calculations can predict key properties such as electronic structure, reactivity, and stability. nih.gov If the goal is to develop a bioactive molecule, techniques like molecular docking can be used to predict how well these new analogs might bind to a specific protein target. rsc.orgnih.gov This computational pre-screening allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 5-aminopyridine-3-sulfonyl fluoride?
The synthesis typically involves sulfonylation of a fluorinated pyridine precursor. For example, 2-amino-5-fluoropyridine can be reacted with chlorosulfonic acid under controlled conditions to yield sulfonyl chloride intermediates, which are subsequently fluorinated. A catalyst-free oxidative β-functionalization approach with tertiary amines has been reported for analogous sulfonyl chlorides, requiring precise temperature control (e.g., 0–5°C) and anhydrous conditions to avoid hydrolysis . Characterization via H NMR (e.g., δ 8.30 ppm for aromatic protons) and HR-MS (e.g., [M+H]+ m/z 210.9739) is critical for confirming purity .
Q. How should researchers handle and store this compound to ensure stability?
This compound is moisture-sensitive due to its sulfonyl fluoride group. Storage in airtight containers under inert gas (e.g., argon) at –20°C in a desiccator is recommended. Safety protocols for sulfonyl fluorides include using fume hoods, nitrile gloves, and eye protection, as acute toxicity (oral LD ~300 mg/kg in rats) and skin irritation are documented for structurally similar compounds .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : F NMR is critical for confirming fluorine substitution patterns (e.g., δ –110 ppm for meta-fluorine in pyridine rings) .
- Mass Spectrometry : HR-MS with ESI+ ionization validates molecular ion peaks (e.g., [M+H]+ for CHFNOS: calculated m/z 210.9739) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for sulfonyl fluoride derivatives .
Advanced Research Questions
Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?
The sulfonyl fluoride group acts as a "clickable" electrophile, enabling selective reactions with thiols or amines under mild conditions (pH 7–8, 25°C). For example, it can form stable sulfonamide bonds with lysine residues in proteins, making it valuable for activity-based protein profiling (ABPP). Kinetic studies using stopped-flow spectroscopy reveal second-order rate constants (~10 Ms) for thiol reactions .
Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
- Off-Target Screening : Use computational docking (e.g., AutoDock Vina) to predict interactions with non-target kinases or proteases.
- Metabolite Profiling : LC-MS/MS can detect hydrolyzed byproducts (e.g., sulfonic acids) that may confound bioactivity results .
Q. How can computational chemistry guide the design of this compound-based inhibitors?
- DFT Calculations : Optimize transition states for sulfonyl fluoride reactions (e.g., B3LYP/6-31G* basis set).
- MD Simulations : Assess binding stability in enzyme active sites (e.g., 100 ns trajectories in GROMACS).
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at C5) with inhibitory potency using QSAR models .
Methodological Considerations
Q. How to troubleshoot low yields in sulfonyl fluoride synthesis?
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Kinase Inhibition : Use ADP-Glo™ assays to measure IC values against kinases like EGFR or HER2.
- Cellular Uptake : Fluorescent labeling (e.g., BODIPY conjugation) followed by confocal microscopy quantifies intracellular localization .
Stability and Compatibility
Q. How does pH affect the stability of this compound in aqueous buffers?
The compound hydrolyzes rapidly above pH 8.0. For biological assays, use phosphate-buffered saline (pH 7.4) with ≤10% DMSO. Hydrolysis half-life can be determined via F NMR by monitoring fluorine signal decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
